Cas no 83261-26-1 (3-Methoxy-5-methylthiophene-2-carboxylic acid)
3-Methoxy-5-methylthiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Methoxy-5-methylthiophene-2-carboxylic acid
- 3-METHOXY-5-METHYL-2-THIOPHENECARBOXYLIC ACID
- 3-methoxy-5-methyl-2-thiophenecarboxylic acid(SALTDATA: FREE)
- 83261-26-1
- CS-0455962
- 3-Methoxy-5-methylthiophene-2-carboxylicacid
- Z1192359567
- SCHEMBL9526014
- MFCD17012773
- AKOS013428500
- DTXSID80516775
- EN300-77068
- G21984
- DB-331393
-
- MDL: MFCD17012773
- Inchi: 1S/C7H8O3S/c1-4-3-5(10-2)6(11-4)7(8)9/h3H,1-2H3,(H,8,9)
- InChI Key: IYTOVCKSPJGCOJ-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=C(C=C1C)OC
Computed Properties
- Exact Mass: 172.01941529g/mol
- Monoisotopic Mass: 172.01941529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 74.8Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 159-161 °C
- Boiling Point: 307.1±37.0 °C at 760 mmHg
- Flash Point: 139.5±26.5 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-Methoxy-5-methylthiophene-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methoxy-5-methylthiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199202-5g |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95% | 5g |
$771 | 2021-08-05 | |
| TRC | M341658-50mg |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M341658-100mg |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M341658-500mg |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 500mg |
$ 295.00 | 2022-06-03 | ||
| Alichem | A169005080-1g |
3-Methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95% | 1g |
$263.52 | 2023-08-31 | |
| Chemenu | CM199202-1g |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95% | 1g |
$170 | 2023-01-18 | |
| Chemenu | CM199202-10g |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95% | 10g |
$767 | 2023-01-18 | |
| Chemenu | CM199202-5g |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95% | 5g |
$522 | 2023-01-18 | |
| Enamine | EN300-77068-0.05g |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95.0% | 0.05g |
$54.0 | 2025-02-22 | |
| Enamine | EN300-77068-0.1g |
3-methoxy-5-methylthiophene-2-carboxylic acid |
83261-26-1 | 95.0% | 0.1g |
$80.0 | 2025-02-22 |
3-Methoxy-5-methylthiophene-2-carboxylic acid Suppliers
3-Methoxy-5-methylthiophene-2-carboxylic acid Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-Methoxy-5-methylthiophene-2-carboxylic acid
Introduction to 3-Methoxy-5-methylthiophene-2-carboxylic acid (CAS No. 83261-26-1) and Its Emerging Applications in Chemical Biology
3-Methoxy-5-methylthiophene-2-carboxylic acid, identified by its CAS number 83261-26-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse pharmacological applications. The presence of both methoxy and methyl substituents on the thiophene ring introduces specific electronic and steric effects, making it a valuable scaffold for drug discovery and material science research.
The structural motif of 3-methoxy-5-methylthiophene-2-carboxylic acid consists of a five-membered aromatic ring containing sulfur, with substituents at the 3rd and 5th positions that modulate its reactivity and interactions with biological targets. This structural feature has been exploited in various synthetic strategies to develop novel therapeutic agents. Recent studies have highlighted its role as a precursor in the synthesis of more complex molecules, including those with potential antimicrobial and anti-inflammatory properties.
In the realm of medicinal chemistry, thiophene derivatives have been extensively studied for their ability to interact with biological macromolecules such as enzymes and receptors. The carboxylic acid group at the 2-position of the thiophene ring in 3-methoxy-5-methylthiophene-2-carboxylic acid provides a reactive site for further functionalization, enabling the attachment of pharmacophores that enhance binding affinity and selectivity. This has led to its incorporation into libraries of compounds used in high-throughput screening (HTS) campaigns to identify lead candidates for drug development.
One of the most compelling aspects of 3-methoxy-5-methylthiophene-2-carboxylic acid is its versatility in synthetic chemistry. It serves as a key intermediate in the preparation of more complex thiophene-based molecules, which have shown promise in treating various diseases. For instance, derivatives of this compound have been investigated for their potential role in modulating pathways associated with neurodegenerative disorders such as Alzheimer's disease. The methoxy and methyl groups contribute to fine-tuning the electronic properties of the molecule, allowing for precise control over its interactions with biological targets.
Recent advancements in computational chemistry have further enhanced the utility of 3-methoxy-5-methylthiophene-2-carboxylic acid. Molecular modeling studies have revealed that its structural features enable it to bind effectively to specific pockets on enzymes and receptors, suggesting its potential as an inhibitor or modulator of these targets. These insights have guided the design of novel analogs with improved pharmacokinetic profiles and reduced toxicity. The integration of machine learning algorithms has also accelerated the discovery process by predicting optimal modifications to enhance binding affinity and selectivity.
The pharmaceutical industry has taken note of these developments, leading to increased interest in 3-methoxy-5-methylthiophene-2-carboxylic acid as a building block for drug candidates. Several companies are currently exploring its applications in developing treatments for infectious diseases, cancer, and inflammatory conditions. The ability to modify its structure while maintaining key pharmacological properties makes it an attractive candidate for further optimization.
Beyond pharmaceutical applications, 3-methoxy-5-methylthiophene-2-carboxylic acid has found utility in materials science, particularly in the development of organic electronic materials. Its conjugated system and functional groups make it suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. Researchers are exploring ways to incorporate this compound into polymers and small molecules to enhance their electronic properties, leading to more efficient and sustainable technologies.
The environmental impact of using 3-methoxy-5-methylthiophene-2-carboxylic acid has also been considered in recent studies. Efforts are being made to develop green synthetic routes that minimize waste and reduce energy consumption. These efforts align with broader trends in sustainable chemistry, where the goal is to create products that are both effective and environmentally friendly. The development of biocatalytic methods for synthesizing this compound is one such example, demonstrating how advances in chemical biology can contribute to greener practices.
In conclusion, 3-methoxy-5-methylthiophene-2-carboxylic acid (CAS No. 83261-26-1) represents a promising compound with diverse applications across multiple disciplines. Its unique structural features make it a valuable tool for drug discovery, material science, and sustainable chemistry. As research continues to uncover new possibilities for this molecule, its significance is likely to grow further, shaping the future of chemical biology and related fields.
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